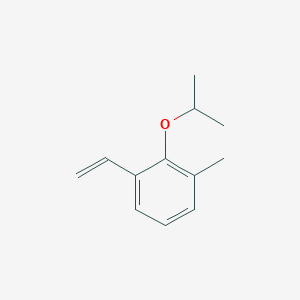

2-Isopropoxy-1-methyl-3-vinylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-11-8-6-7-10(4)12(11)13-9(2)3/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQSABAAPGCCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropoxy 1 Methyl 3 Vinylbenzene

Stereoselective and Regioselective Synthesis Strategies

Achieving the specific 1,2,3-substitution pattern of the target molecule requires careful control over the regioselectivity of the reactions employed. The electronic and steric effects of the substituents play a crucial role in directing the outcomes of these transformations.

A common strategy for forming carbon-carbon bonds on an aromatic ring is through the coupling of an aryl halide with a suitable partner. This two-step approach first involves the regioselective installation of a halogen, followed by a transition-metal-catalyzed cross-coupling reaction to introduce the vinyl group.

The primary challenge in this approach is the regioselective halogenation of the 1-isopropoxy-2-methylbenzene (B1595118) precursor. The isopropoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density into the aromatic ring via resonance. wikipedia.orgorganicchemistrytutor.com The methyl group is a weakly activating ortho-, para-director. savemyexams.com The combined influence of these two groups, which are ortho to each other, makes direct halogenation at the desired C3 position difficult. Electrophilic attack is more likely to occur at positions 4 and 6, which are para and ortho to the strongly directing isopropoxy group. ulethbridge.cayoutube.com Achieving the desired 3-halo-1-isopropoxy-2-methylbenzene intermediate may require more complex, multi-step strategies involving blocking groups or directed ortho-metalation techniques to overcome the inherent directing effects of the substituents. nih.govrsc.org

Once the correctly substituted aryl halide is obtained, a vinyl group can be introduced using well-established cross-coupling methods.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with a vinylboronic acid or a more stable derivative like potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is known for its high functional group tolerance and generally mild reaction conditions. researchgate.netyoutube.com

Heck-Mizoroki Reaction : This alternative involves the palladium-catalyzed reaction of the aryl halide with ethylene (B1197577) gas. youtube.comdiva-portal.org While effective, this method can sometimes require higher pressures and temperatures, and selectivity can be an issue. nih.govresearchgate.net However, recent advancements with palladacycle catalysts have enabled these reactions under lower ethylene pressures. nih.gov

Table 1: Typical Conditions for Cross-Coupling Reactions to Form a Vinyl Group

| Reaction Type | Catalyst | Base | Vinyl Source | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Vinylboronic acid, Potassium vinyltrifluoroborate | Toluene, Dioxane, THF | 80 - 110 |

| Heck-Mizoroki | Pd(OAc)₂, Palladacycles | K₂CO₃, Et₃N, KOAc | Ethylene | DMF, NMP, DMAc | 100 - 140 |

This table presents generalized conditions. Optimal conditions may vary based on specific substrates and catalyst systems.

The introduction of the isopropoxy group is effectively achieved via an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. youtube.com

For the synthesis of 2-Isopropoxy-1-methyl-3-vinylbenzene, the logical precursor would be 3-vinyl-2-methylphenol . This phenol (B47542) is first deprotonated using a suitable base to form the more nucleophilic sodium or potassium phenoxide. This intermediate then reacts with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate, to form the desired ether.

Key considerations for this reaction include:

Choice of Base : Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenol. francis-press.com

Alkylating Agent : Secondary halides like 2-bromopropane can undergo a competing E2 elimination reaction, especially at higher temperatures, leading to propene as a byproduct. Using a better leaving group, like a tosylate, can sometimes mitigate this issue.

Solvent : Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used to dissolve the ionic intermediate and facilitate the Sₙ2 reaction. francis-press.com

While the Williamson synthesis is robust, forming ethers with bulky groups can be challenging due to steric hindrance, potentially leading to lower yields and longer reaction times. acs.orgnih.govquora.com

Table 2: Reagents for Williamson Ether Synthesis of an Isopropoxy Group

| Precursor | Isopropylating Agent | Base | Solvent |

|---|---|---|---|

| 3-vinyl-2-methylphenol | 2-Bromopropane | NaH, K₂CO₃ | DMF, Acetonitrile |

| 3-vinyl-2-methylphenol | Isopropyl iodide | Cs₂CO₃ | Acetone, THF |

| 3-vinyl-2-methylphenol | Isopropyl tosylate | KOH | Ethanol, DMSO |

This table provides examples of common reagent combinations.

If the isopropoxy and methyl groups are already in place, the final step can be the formation of the vinyl group. This is typically accomplished through olefination of a corresponding aldehyde or isomerization of an allyl group.

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org To synthesize the target compound, 2-isopropoxy-3-methylbenzaldehyde would serve as the starting material. This aldehyde is reacted with a phosphorus ylide (a Wittig reagent), specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

The reaction proceeds in two main stages:

Ylide Formation : The ylide is generated in situ by deprotonating a phosphonium (B103445) salt, typically methyltriphenylphosphonium (B96628) bromide, with a strong base. masterorganicchemistry.com Common bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). commonorganicchemistry.com

Olefination : The aldehyde is added to the freshly prepared ylide. The nucleophilic ylide attacks the electrophilic carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com

The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. organic-chemistry.org

Table 3: Typical Reagents and Conditions for Wittig Olefination

| Aldehyde Precursor | Phosphonium Salt | Base | Solvent |

|---|---|---|---|

| 2-isopropoxy-3-methylbenzaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi) | THF, Diethyl ether |

| 2-isopropoxy-3-methylbenzaldehyde | Methyltriphenylphosphonium iodide | Potassium tert-butoxide (t-BuOK) | THF, DMSO |

| 2-isopropoxy-3-methylbenzaldehyde | Methyltriphenylphosphonium chloride | Sodium amide (NaNH₂) | Liquid Ammonia, THF |

This table summarizes common combinations for generating the methylide for the Wittig reaction.

An alternative route to forming a double bond on the side chain is through the isomerization of an allylic precursor, such as 3-allyl-1-isopropoxy-2-methylbenzene . The migration of the double bond from the terminal position (allyl) to an internal position (propenyl) is a known transformation. researchgate.net This reaction is typically catalyzed by strong bases or transition metal complexes. thieme-connect.comuoregon.edu

Base-Catalyzed Isomerization : Strong bases like potassium hydroxide (B78521) (KOH) in a high-boiling solvent can promote the isomerization. However, these conditions are often harsh, requiring high temperatures. researchgate.netuoregon.edu

Transition Metal-Catalyzed Isomerization : A variety of transition metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), platinum (Pt), and iron (Fe), can effect this transformation under much milder conditions. rsc.orgnih.govd-nb.infoacs.org

A significant consideration for this method is that the isomerization of allylbenzenes generally leads to the thermodynamically more stable internal alkene (a mixture of E- and Z-propenylbenzene) rather than the terminal vinylbenzene. researchgate.netd-nb.info Therefore, this strategy is more suited for synthesizing isomers of the target compound rather than this compound itself.

Table 4: Catalytic Systems for Allylbenzene Isomerization

| Catalyst System | Solvent | Temperature (°C) | Typical Product |

|---|---|---|---|

| KOH / t-BuOH | t-BuOH | Reflux | (E/Z)-Propenylbenzene |

| [Rh(COD)(CH₃CN)₂]BF₄ / PTA | Water | Ambient | (E/Z)-Propenylbenzene |

| RuHCl(CO)(PPh₃)₃ | Toluene | 80 - 110 | (E/Z)-Propenylbenzene |

| Pt/Al₂O₃ | Heptane | 40 | (E/Z)-Propenylbenzene |

This table shows representative catalysts and the typical propenyl isomer product.

Olefination Reactions for Vinyl Group Formation

Multi-Component and One-Pot Synthesis Approaches

To improve efficiency and reduce waste, synthetic chemists often design multi-step sequences that can be performed in a single reaction vessel without the isolation of intermediates. Such one-pot procedures are highly valuable in organic synthesis.

A plausible one-pot synthesis for this compound could be designed by combining the etherification and olefination steps. A similar sequential one-pot Williamson ether synthesis and Wittig olefination has been successfully applied to other systems. researchgate.net This strategy would begin with 2-hydroxy-3-methylbenzaldehyde .

Step 1 (Etherification) : The phenolic starting material is treated with a base (e.g., K₂CO₃) and an isopropylating agent (e.g., 2-bromopropane) in a suitable solvent like DMF.

Step 2 (Wittig Olefination) : After the etherification is complete, the phosphonium salt and a strong base are added directly to the same reaction vessel. The in-situ generated ylide then reacts with the aldehyde functionality (which was present on the starting material) to form the final vinyl group.

Tandem reactions that combine a Wittig reaction with a subsequent Heck coupling have also been developed, allowing for the in-situ generation of an alkene that is then immediately used in a cross-coupling reaction. nih.gov Furthermore, various multi-component reactions for the synthesis of substituted styrenes are continuously being explored, offering potential future pathways to molecules like the one discussed herein. acs.orgresearchgate.netnih.gov

Catalytic Methods in the Synthesis of this compound Precursors

The synthesis of this compound necessitates the formation of key precursors, primarily a substituted phenol and its subsequent transformation into an aryl ether, followed by the introduction of a vinyl group. The strategic placement of the isopropoxy, methyl, and vinyl groups on the benzene (B151609) ring at positions 1, 2, and 3 respectively, requires careful selection of catalytic methods to ensure regioselectivity.

A plausible precursor for the final compound is 2-methyl-3-vinylphenol. The isopropylation of this phenol would then yield the target molecule. Alternatively, 1-Isopropoxy-2-methylbenzene, a known compound, could serve as a precursor, which would then require a directed vinylation at the 3-position. nih.govchemscene.com The catalytic methods for these transformations are critical.

The formation of the ether linkage to produce an isopropoxy group typically proceeds via a nucleophilic substitution reaction, such as the Williamson ether synthesis. masterorganicchemistry.comrsc.org In this reaction, a phenoxide ion reacts with an isopropyl halide. To enhance the reaction rate and efficiency, particularly with a potentially hindered substrate, catalytic approaches are often employed. Phase-transfer catalysts, for instance, can facilitate the reaction between the aqueous phenoxide solution and the organic isopropyl halide phase. numberanalytics.com

For the introduction of the vinyl group, modern catalytic cross-coupling reactions are the methods of choice. Rhodium-catalyzed C-H vinylation of arenes has emerged as a powerful tool for the direct introduction of a vinyl group onto an aromatic ring. nih.govlookchem.comresearchgate.net This method can offer high regioselectivity, which is crucial for the synthesis of the specifically substituted target compound. Other transition metals like palladium are also widely used in catalytic systems for similar transformations. rsc.org

A general overview of catalytic approaches for the key bond formations is presented in the table below.

| Transformation | Catalytic Method | Catalyst Example | Key Advantages |

| O-Isopropylation (Etherification) | Catalytic Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salts) | Enhanced reaction rates, milder conditions. numberanalytics.com |

| C-Vinylation | Rhodium-Catalyzed C-H Activation | [Cp*RhCl2]2 | Direct functionalization of C-H bonds, high regioselectivity. lookchem.com |

| C-Vinylation | Palladium-Catalyzed Cross-Coupling | Pd(OAc)2 | Wide substrate scope, well-established methodology. rsc.org |

These catalytic methods are fundamental in constructing the molecular framework of this compound's precursors.

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthetic process is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic study of reaction parameters for each synthetic step.

In the context of the Williamson ether synthesis for the isopropylation step, several factors can be optimized. The choice of base, solvent, temperature, and the nature of the leaving group on the isopropylating agent are all critical variables. masterorganicchemistry.comnumberanalytics.com For instance, using a strong base in a polar aprotic solvent can significantly increase the yield. numberanalytics.com However, for hindered substrates, side reactions like elimination can become competitive. masterorganicchemistry.com The use of additives or more advanced techniques like micellar catalysis can help to improve yields in such cases. francis-press.com

For the catalytic vinylation step, optimization would focus on the catalyst system, including the metal precursor, ligands, and any additives. The reaction temperature, time, and concentration of reactants are also key parameters to be fine-tuned. For example, in rhodium-catalyzed vinylations, the choice of the directing group on the arene substrate can profoundly influence the efficiency and regioselectivity of the reaction. nih.govlookchem.com

The table below summarizes key parameters for optimization in the synthesis of this compound.

| Synthetic Step | Parameter for Optimization | Typical Range/Conditions | Impact on Yield/Purity |

| Williamson Ether Synthesis | Base | NaH, K2CO3 | Stronger bases can increase phenoxide formation and yield. numberanalytics.com |

| Solvent | DMF, DMSO | Polar aprotic solvents can accelerate SN2 reactions. numberanalytics.com | |

| Temperature | 50-150 °C | Higher temperatures can increase reaction rate but may also promote side reactions. rsc.org | |

| Catalytic Vinylation | Catalyst Loading | 0.5-5 mol% | Lowering catalyst loading reduces cost without significantly compromising yield. |

| Ligand | Phosphine-based, N-heterocyclic carbenes | Ligand choice influences catalyst stability, activity, and selectivity. | |

| Temperature | 80-120 °C | Affects reaction kinetics and catalyst stability. |

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient and selective.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropoxy 1 Methyl 3 Vinylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-isopropoxy-1-methyl-3-vinylbenzene, NMR provides specific information on the chemical environment of each nucleus, revealing details about electronic effects of the substituents and their spatial relationships.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, vinyl, isopropoxy, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating isopropoxy group and the weakly electron-donating methyl and vinyl groups.

The three contiguous aromatic protons should appear as a complex multiplet system in the aromatic region (typically δ 6.8-7.5 ppm). The vinyl group will produce a characteristic set of signals: one for the α-proton and two for the β-protons (cis and trans to the aromatic ring), exhibiting both geminal and vicinal couplings. The isopropoxy group will be represented by a septet for the methine proton and a doublet for the two equivalent methyl groups. The aromatic methyl group will appear as a singlet.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | ~6.8 - 7.3 | m | - |

| Vinyl-CH= | ~6.6 - 6.8 | dd | J ≈ 17, 11 |

| Vinyl=CH₂ (trans) | ~5.7 - 5.9 | d | J ≈ 17 |

| Vinyl=CH₂ (cis) | ~5.2 - 5.4 | d | J ≈ 11 |

| Isopropoxy-CH | ~4.4 - 4.6 | sept | J ≈ 6 |

| Aromatic-CH₃ | ~2.2 - 2.4 | s | - |

| Isopropoxy-CH₃ | ~1.3 - 1.5 | d | J ≈ 6 |

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbon attached to the oxygen of the isopropoxy group will be significantly downfield, while the aliphatic carbons of the isopropoxy and methyl groups will be found in the upfield region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Ar-C (quaternary, C-O) | ~155 - 158 |

| Ar-C (quaternary, C-vinyl) | ~138 - 141 |

| Vinyl-CH= | ~136 - 138 |

| Ar-C (quaternary, C-CH₃) | ~128 - 132 |

| Ar-CH | ~115 - 127 |

| Vinyl=CH₂ | ~112 - 115 |

| Isopropoxy-CH | ~70 - 73 |

| Isopropoxy-CH₃ | ~21 - 23 |

| Aromatic-CH₃ | ~15 - 18 |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

The COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, key expected correlations would include:

Correlations between the adjacent aromatic protons.

Strong correlations between the vinyl protons (-CH=CH₂).

A correlation between the isopropoxy methine proton (-CH) and the isopropoxy methyl protons (-CH₃).

These correlations would confirm the individual spin systems within the molecule.

The HSQC experiment maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on the more readily interpretable proton spectrum. For instance, the proton signal for the aromatic methyl group would show a cross-peak to its corresponding carbon signal in the aliphatic region of the ¹³C spectrum. Similarly, each aromatic proton would correlate to its directly bonded aromatic carbon, and the vinyl protons would correlate to their respective vinyl carbons.

The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the different spin systems and confirming the substitution pattern on the aromatic ring. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the singlet of the aromatic methyl protons to the two adjacent quaternary aromatic carbons and the adjacent aromatic CH.

Correlations from the isopropoxy methine proton to the aromatic carbon to which the isopropoxy group is attached (C-2), and to the isopropoxy methyl carbons.

Correlations from the vinyl protons to the aromatic carbon they are attached to (C-3).

These long-range correlations provide the definitive evidence for the 1,2,3-substitution pattern of the isopropoxy, methyl, and vinyl groups on the benzene (B151609) ring.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

No public data available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

No public data available.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No public data available.

Computational Chemistry and Theoretical Modeling of 2 Isopropoxy 1 Methyl 3 Vinylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-Isopropoxy-1-methyl-3-vinylbenzene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to provide a detailed description of the molecule's electronic characteristics. chalcogen.roresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-donating isopropoxy and methyl groups, along with the electron-withdrawing vinyl group, influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.24 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with this structure.

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By calculating the potential energy surface of a reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, this could involve modeling reactions such as electrophilic addition to the vinyl group or substitution on the benzene (B151609) ring. The calculated geometry and vibrational frequencies of the transition state provide valuable information about the reaction pathway and the factors that influence its rate.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of this compound.

These simulations can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The flexibility of the isopropoxy and vinyl groups is of particular interest, as their orientation can significantly affect the molecule's properties and interactions with other molecules. MD simulations can also provide insights into the molecule's behavior in different environments, such as in various solvents or at different temperatures.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and its reactivity. hilarispublisher.com In QSAR studies, various molecular descriptors are calculated for a series of related compounds and then correlated with their experimentally determined reactivity. hilarispublisher.com

For this compound, a QSAR model could be developed to predict its reactivity in a specific chemical transformation based on descriptors such as steric parameters, electronic properties (like HOMO and LUMO energies), and topological indices. hilarispublisher.com These models are valuable for screening large numbers of virtual compounds and prioritizing them for synthesis and experimental testing, thereby accelerating the discovery of new molecules with desired properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl Salicylate |

Applications of 2 Isopropoxy 1 Methyl 3 Vinylbenzene in Advanced Chemical Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental to the assembly of more complex molecular architectures, playing a crucial role in medicinal chemistry, organic synthesis, and materials science. Substituted vinylbenzenes, such as 2-isopropoxy-1-methyl-3-vinylbenzene, serve as important intermediates in the synthesis of a variety of valuable compounds.

Precursor for Natural Product Synthesis and Analogues

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The vinylbenzene moiety is a versatile handle for key carbon-carbon bond-forming reactions, such as Diels-Alder reactions, Heck couplings, and metathesis, which are cornerstones of modern synthetic organic chemistry. The isopropoxy and methyl substituents on the aromatic ring can influence the electronic properties and steric environment of the molecule, potentially guiding the stereochemical outcome of reactions and providing points for further functionalization to achieve the complex architecture of natural products.

Intermediate in the Preparation of Pharmaceutical and Agrochemical Scaffolds

The development of new pharmaceuticals and agrochemicals often relies on the synthesis of novel molecular scaffolds. Substituted styrenes are valuable intermediates in this regard. For instance, isopropoxy allylbenzene derivatives have been investigated as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes nih.gov. The synthesis of these derivatives involves the introduction of an isopropoxy group onto a phenolic allylbenzene, highlighting the importance of this functional group in modulating biological activity nih.gov. While not a direct application of this compound, this demonstrates the potential of the isopropoxy-substituted benzene (B151609) ring in the design of bioactive compounds.

Furthermore, substituted vinylbenzenes are recognized as valuable intermediates in the synthesis of antioxidants google.com. The general synthetic strategies for these compounds can be adapted to utilize this compound, potentially leading to new antioxidant agents with tailored properties. The "magic methyl" effect, where the introduction of a methyl group can significantly alter the pharmacokinetic or pharmacodynamic properties of a molecule, is a well-established concept in drug discovery nih.gov. The methyl group in this compound could therefore play a crucial role in optimizing the properties of potential drug candidates.

Development of Novel Catalytic Ligands and Systems

The vinyl group of this compound is a key feature that allows for its incorporation into more complex molecular structures, including catalytic ligands. The electronic and steric properties imparted by the isopropoxy and methyl groups can fine-tune the behavior of the resulting catalyst.

Engineering of Ruthenium-Based Olefin Metathesis Catalysts

Ruthenium-based olefin metathesis catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, have revolutionized organic synthesis. The activity, stability, and selectivity of these catalysts can be modulated by modifying the ligands attached to the ruthenium center. Substituted styrenes, particularly 2-alkoxystyrenes, have been extensively used to generate highly active and recyclable Hoveyda-Grubbs type catalysts.

The general synthesis of these catalysts involves the reaction of a ruthenium precursor with a substituted 2-alkoxystyrene ligand. The alkoxy group chelates to the ruthenium center, forming a stable pre-catalyst that can be activated under reaction conditions. A United States patent describes the synthesis of a variety of 2-alkoxystyrene ligands and their corresponding ruthenium complexes, which have been shown to be highly active and efficient for various metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM). While this compound is not explicitly mentioned, the patent provides a general procedure for the ortho-vinylation of substituted phenols followed by etherification to produce the desired 2-alkoxystyrene ligands.

The electronic and steric effects of the substituents on the benzylidene ligand significantly influence the catalytic activity and stability of the resulting ruthenium complexes. The isopropoxy group in this compound would be expected to form a stable chelate with the ruthenium center, similar to other 2-alkoxystyrene ligands. The methyl group at the 1-position could provide additional steric bulk, potentially influencing the initiation rate and selectivity of the catalyst.

Below is a table summarizing the performance of various ruthenium catalysts with different 2-alkoxybenzylidene ligands in a model ring-closing metathesis reaction, as described in the patent literature. This data illustrates the impact of ligand substitution on catalyst performance.

| Catalyst Ligand | Reaction Time (h) | Conversion (%) |

| 2-isopropoxystyrene | 1 | >98 |

| 2-ethoxy-5-fluorostyrene | 1 | >98 |

| 2-isopropoxy-5-chlorostyrene | 1 | >98 |

| 2-isopropoxy-5-nitrostyrene | 2 | >98 |

Data is illustrative and based on representative examples from patent literature for analogous compounds.

Design of Recyclable and Heterogenized Catalytic Materials

A significant focus in modern catalysis is the development of recyclable and heterogenized catalysts to improve sustainability and reduce costs. Substituted styrenes are attractive for this purpose as they can be incorporated into polymer backbones or attached to solid supports.

One approach involves the synthesis of polymer-supported catalysts where the catalytic complex is covalently linked to a polymer, such as polystyrene. This allows for easy separation of the catalyst from the reaction mixture by simple filtration. The vinyl group of this compound could be polymerized or co-polymerized with other monomers to create a solid support. The resulting polymer could then be functionalized with a ruthenium complex to generate a heterogenized olefin metathesis catalyst. Research has demonstrated the successful immobilization of ruthenium catalysts on polystyrene-based supports, leading to recyclable systems that maintain high catalytic activity asianpubs.orgsoton.ac.uk.

Another strategy involves the design of catalysts that are soluble in a specific solvent phase, allowing for their separation from the less polar product phase. While not directly involving this compound, the concept of using functionalized ligands to control catalyst solubility and recyclability is a key area of research mdpi.comnih.gov. The isopropoxy and methyl groups on the aromatic ring of this compound could be further functionalized to impart specific solubility properties to the resulting catalyst.

Monomer for Functional Polymer Development

The vinyl group of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of functional polymers with tailored properties. The isopropoxy and methyl substituents on the phenyl ring can influence the physical and chemical characteristics of the resulting polymer, such as its glass transition temperature, solubility, and reactivity.

The copolymerization of substituted vinylbenzenes with other monomers, such as styrene, is a common strategy to create polymers with a wide range of properties researchgate.net. Research on the copolymerization of various ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates with vinyl benzene has shown that the incorporation of functionalized monomers can significantly alter the properties of the resulting copolymers researchgate.net. Although this compound is not specifically studied in this work, the general principles of radical copolymerization would apply.

The synthesis of poly(2-vinylpyridine) and poly(4-vinylpyridine) demonstrates the straightforward polymerization of vinyl-substituted aromatic compounds mdpi.com. Similarly, this compound could be polymerized to form poly(this compound). The characterization of such a polymer would involve techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to measure its thermal properties.

Below is a hypothetical data table illustrating the kind of characterization data that would be obtained for a polymer synthesized from this compound.

| Polymer Property | Value |

| Number Average Molecular Weight (Mn) | - |

| Weight Average Molecular Weight (Mw) | - |

| Polydispersity Index (PDI) | - |

| Glass Transition Temperature (Tg) | - |

| Decomposition Temperature (Td) | - |

This table is for illustrative purposes as specific data for the polymerization of this compound is not available in the searched literature.

Polymers for Optoelectronic Applications

The incorporation of specific functional groups onto a polymer backbone is a key strategy in designing materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The vinyl group in this compound allows it to be a building block (monomer) for polymerization. The isopropoxy and methyl substituents on the benzene ring would theoretically influence the electronic properties of the resulting polymer.

In theory, polymers derived from this compound could possess properties relevant to optoelectronics. The electron-donating nature of the isopropoxy group could affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is a critical factor in charge injection and transport in electronic devices.

However, a thorough search of scientific literature and chemical databases did not yield any specific studies detailing the synthesis or characterization of polymers from this compound for optoelectronic applications. Consequently, no experimental data on properties such as photoluminescence, electroluminescence, or charge carrier mobility for polymers containing this specific monomer is available.

Advanced Polymeric Materials with Tunable Properties

The development of advanced polymeric materials with tunable properties is a significant area of materials science. The properties of a polymer, such as its thermal stability, mechanical strength, and solubility, can be finely tuned by altering the chemical structure of its constituent monomers.

For a polymer made from this compound, the bulky isopropoxy group would likely have a considerable impact on the polymer's physical properties. It would be expected to increase the glass transition temperature (Tg) compared to polystyrene, due to steric hindrance restricting chain mobility. Furthermore, the presence of the ether linkage in the isopropoxy group might influence the polymer's solubility in various organic solvents.

Despite these well-founded hypotheses based on general polymer science principles, there is no specific research data available for polymers synthesized from this compound. Research findings detailing how the isopropoxy and methyl groups on the benzene ring affect the material's properties have not been published. Therefore, creating data tables with specific experimental values for properties like molecular weight, polydispersity index, thermal degradation temperature, or tensile strength for polymers of this compound is not possible at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropoxy-1-methyl-3-vinylbenzene, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging alkoxy and vinyl group precursors. For example, propargyl bromide or analogous reagents can be reacted with phenolic derivatives under basic conditions (e.g., potassium carbonate in dry benzene) to introduce the isopropoxy and vinyl moieties . Temperature control (e.g., 80°C) and inert atmospheres are critical to minimize side reactions. Post-synthesis purification using column chromatography (Al₂O₃ or silica gel) and TLC for isomer separation is recommended to achieve high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include vinyl protons (δ 4.7–5.5 ppm for CH₂=CH–) and isopropoxy methine splitting (δ 1.2–1.4 ppm) .

- FT-IR : Look for alkene C=C stretches (~1,600–1,650 cm⁻¹) and ether C-O-C stretches (~1,100–1,250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) alignment with the molecular formula (C₁₂H₁₆O₂; exact mass 192.115 g/mol) .

- Missing Data : Density and melting point values are often unreported; differential scanning calorimetry (DSC) or computational predictions (e.g., COSMO-RS) may fill gaps .

Q. How can researchers validate the purity of this compound, and what are common contaminants?

- Methodological Answer : Combine chromatography (HPLC/GC) with spectral analysis. Common contaminants include unreacted precursors (e.g., residual phenol derivatives) or stereoisomers. Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) provides precise purity assessments .

Advanced Research Questions

Q. What strategies are recommended for isolating and characterizing stereoisomers or regioisomers formed during synthesis?

- Methodological Answer : Geometric isomers (e.g., cis/trans vinyl groups) can be separated via preparative TLC on Al₂O₃ with hexane/ethyl acetate gradients . Dynamic NMR (DNMR) at variable temperatures or chiral HPLC columns (e.g., Chiralpak® IA) resolve enantiomers. Computational tools (Gaussian, ORCA) predict isomer stability and reaction pathways .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity effects or measurement techniques. For example:

- Solubility : Use Hansen solubility parameters (HSPs) to model solvent compatibility.

- Stability : Conduct accelerated degradation studies under UV light, humidity, or oxidative conditions (40°C/75% RH) to assess shelf-life .

- Collaborative Validation : Cross-reference data with authoritative databases (PubChem, CAS Common Chemistry) and replicate experiments using standardized protocols .

Q. What mechanistic insights exist for the reactivity of the vinyl and isopropoxy groups in cross-coupling reactions?

- Methodological Answer : The vinyl group participates in Heck or Suzuki-Miyaura couplings, but steric hindrance from the isopropoxy substituent may require tailored catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands). Computational studies (DFT) model transition states to optimize regioselectivity .

Q. How can computational chemistry predict the biological or material science applications of this compound?

- Methodological Answer :

- Docking Studies : Screen against protein targets (e.g., COX-2 for anti-inflammatory potential) using AutoDock Vina .

- Material Properties : Simulate electronic properties (HOMO/LUMO gaps) via Gaussian to assess suitability as a polymer precursor or OLED component .

Data Gaps and Contradictions

Q. Why are certain physicochemical properties (e.g., boiling point, flash point) absent in literature, and how can researchers address this?

- Methodological Answer : Hazardous properties may require specialized equipment (e.g., closed-cup flash point testers). Collaborate with certified labs for OSHA/EPA-compliant measurements. Computational tools (EPI Suite) estimate properties like logP (reported as 3.125 ) but require experimental validation .

Q. What experimental designs are recommended for evaluating the compound’s toxicity and environmental impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.